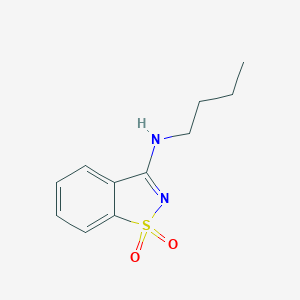![molecular formula C14H8N2Se B183015 4-[(4-Cyanophenyl)selanyl]benzonitrile CAS No. 117995-33-2](/img/structure/B183015.png)
4-[(4-Cyanophenyl)selanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyanophenyl)selanyl]benzonitrile, also known as 4-CPSeCN, is a novel organic compound that contains a selenium atom in its structure. This compound has attracted the attention of scientists due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Scientific Research Applications
4-[(4-Cyanophenyl)selanyl]benzonitrile has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, 4-[(4-Cyanophenyl)selanyl]benzonitrile has also been studied for its potential as a catalyst in organic reactions. It has been shown to catalyze the oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as the oxidant. The compound is also an efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes or ketones.
Mechanism Of Action
The mechanism of action of 4-[(4-Cyanophenyl)selanyl]benzonitrile in cancer cells involves the activation of the caspase pathway and inhibition of the PI3K/Akt signaling pathway. The compound induces the cleavage of caspase-9 and caspase-3, leading to apoptosis in cancer cells. Inhibition of the PI3K/Akt signaling pathway results in the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins.
Biochemical And Physiological Effects
4-[(4-Cyanophenyl)selanyl]benzonitrile has been shown to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-[(4-Cyanophenyl)selanyl]benzonitrile in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in high yield. However, one of the limitations of using 4-[(4-Cyanophenyl)selanyl]benzonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 4-[(4-Cyanophenyl)selanyl]benzonitrile. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new catalytic applications for 4-[(4-Cyanophenyl)selanyl]benzonitrile could lead to the discovery of new organic reactions with high efficiency and selectivity.
Synthesis Methods
The synthesis of 4-[(4-Cyanophenyl)selanyl]benzonitrile involves the reaction of 4-bromobenzonitrile with potassium selenocyanate in the presence of a palladium catalyst. This reaction results in the formation of 4-[(4-Cyanophenyl)selanyl]benzonitrile with a yield of up to 80%. The purity of the compound can be improved by recrystallization from ethanol.
properties
CAS RN |
117995-33-2 |
|---|---|
Product Name |
4-[(4-Cyanophenyl)selanyl]benzonitrile |
Molecular Formula |
C14H8N2Se |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
4-(4-cyanophenyl)selanylbenzonitrile |
InChI |
InChI=1S/C14H8N2Se/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H |
InChI Key |
ZZQSDUABTXPWLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



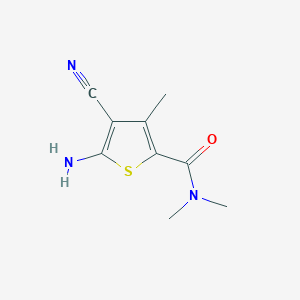
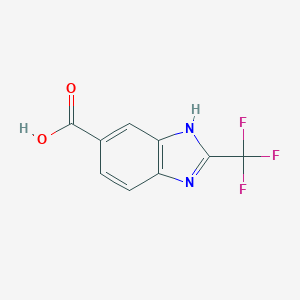
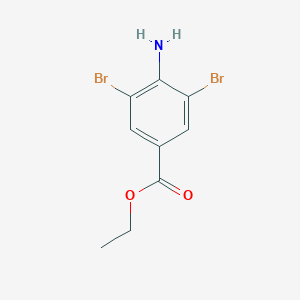
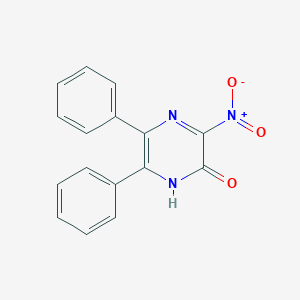
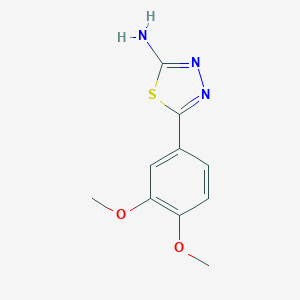
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
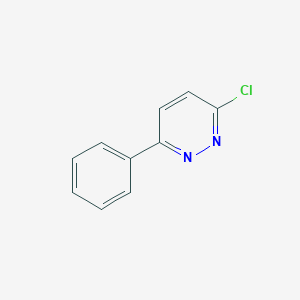
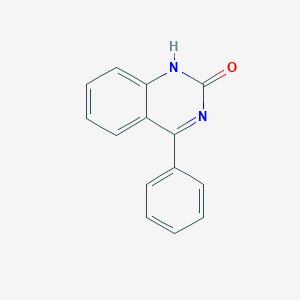
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
